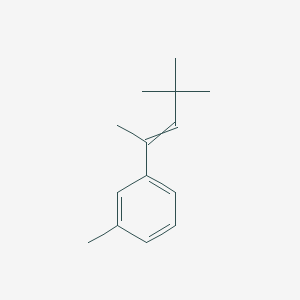
1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 4,4-dimethylpent-2-en-2-yl group and a methyl group
Preparation Methods
The synthesis of 1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene typically involves cross-coupling reactions. One common method is the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like DMF and dioxane, and the reaction is carried out at elevated temperatures (e.g., 120°C) to achieve high yields .
Chemical Reactions Analysis
1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield the corresponding alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated benzene compounds.
Scientific Research Applications
1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving aromatic hydrocarbons.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(4,4-Dimethylpent-2-en-2-yl)-3-methylbenzene can be compared to other similar compounds, such as:
Toluene: A simple methyl-substituted benzene, which is less complex and has different reactivity and applications.
Cumene: Another alkyl-substituted benzene, which is used primarily in the production of phenol and acetone.
Xylene: A dimethyl-substituted benzene with isomers that have distinct properties and uses in the chemical industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
61716-33-4 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-(4,4-dimethylpent-2-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C14H20/c1-11-7-6-8-13(9-11)12(2)10-14(3,4)5/h6-10H,1-5H3 |
InChI Key |
FYCRAQKZWJPMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


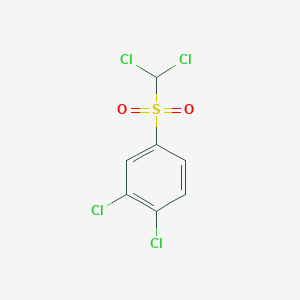
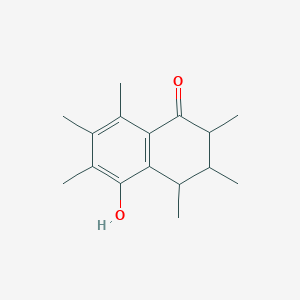
![1-[3-Benzoyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B14570800.png)
![3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine](/img/structure/B14570806.png)
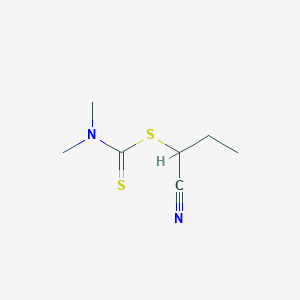

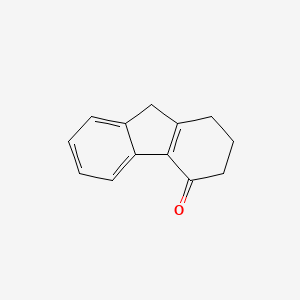
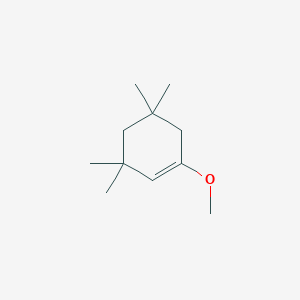
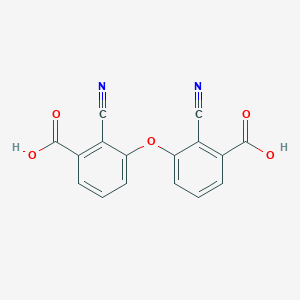
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate](/img/structure/B14570856.png)
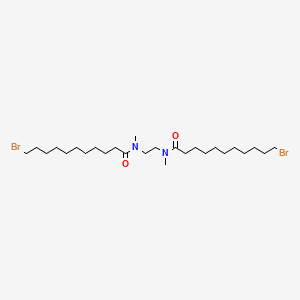
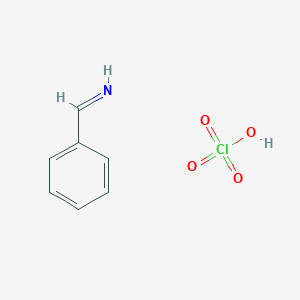
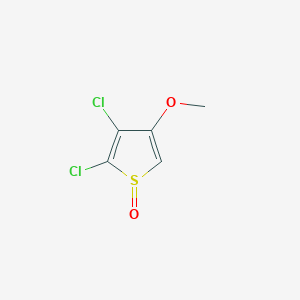
![2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14570866.png)
